molecular formula C60H123O15P3Zr B219362 3,7,12,22-Tetrahydroxycholestanoic acid CAS No. 121569-59-3

3,7,12,22-Tetrahydroxycholestanoic acid

Cat. No.: B219362
CAS No.: 121569-59-3
M. Wt: 466.6 g/mol
InChI Key: MDFNVHMQCZHMCN-MJEQSDNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,12,22-Tetrahydroxycholestanoic acid is a C27 bile acid intermediate critical in the biosynthesis of primary bile acids. This compound is of significant interest in metabolic research, particularly in the study of peroxisomal biogenesis disorders. Research has identified the (22R)-stereoisomer of this tetrahydroxycholestanoic acid as a novel bile acid present in the urine of patients with Zellweger's syndrome . This finding positions it as a valuable biochemical marker for investigating the pathophysiology of this and related conditions, where impaired peroxisomal function disrupts the normal side-chain cleavage of C27 bile acid intermediates into C24 bile acids . The study of this compound and its isomers, such as the (23R)-variant also found in Zellweger's syndrome, provides crucial insights into the alternative metabolic pathways that become active when the primary β-oxidation pathway in peroxisomes is deficient . Beyond clinical biomarker applications, this cholestanoic acid derivative is also an important subject of study in comparative biochemistry, as related tetrahydroxylated bile acids, like 3,7,12,24-tetrahydroxycholestanoic acid (varanic acid), have been identified as major bile components in certain reptile and avian species . This product is intended for use as a reference standard in analytical methods such as gas-liquid chromatography and mass spectrometry, and for research into bile acid metabolism and function . It is supplied for analytical purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121569-59-3

Molecular Formula

C60H123O15P3Zr

Molecular Weight

466.6 g/mol

IUPAC Name

(5R,6S)-5-hydroxy-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C27H46O6/c1-14(25(32)33)5-8-21(29)15(2)18-6-7-19-24-20(13-23(31)27(18,19)4)26(3)10-9-17(28)11-16(26)12-22(24)30/h14-24,28-31H,5-13H2,1-4H3,(H,32,33)/t14?,15-,16-,17+,18+,19-,20-,21+,22+,23-,24-,26-,27+/m0/s1

InChI Key

MDFNVHMQCZHMCN-MJEQSDNOSA-N

SMILES

CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)[C@@H](CCC(C)C(=O)O)O

Canonical SMILES

CC(CCC(C(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O)C(=O)O

Synonyms

3 alpha,7 alpha,12 alpha,22-tetrahydroxy-5 beta-cholestanoic acid
3,7,12,22-tetrahydroxycholestanoic acid
3,7,12,22-THCA

Origin of Product

United States

Metabolic Fates and Downstream Conversion of 3,7,12,22 Tetrahydroxycholestanoic Acid

Peroxisomal Beta-Oxidation and Side-Chain Cleavage of C27 Cholestanoic Acids

The final stages of primary bile acid synthesis involve the shortening of the C27 steroid side chain, a process carried out by the β-oxidation machinery located within peroxisomes. nih.gov This pathway is critical, as demonstrated by the accumulation of C27 bile acid intermediates in various peroxisomal disorders. nih.govmayocliniclabs.com Before the side chain can be shortened, the C27 bile acid intermediates, which are synthesized in the endoplasmic reticulum and mitochondria, must be activated and transported into the peroxisome. This activation involves the formation of a CoA-thioester, a reaction catalyzed by either bile acyl-CoA synthetase (BACS) or very long-chain acyl-CoA synthetase (VLCS). nih.govresearchgate.net The resulting C27-bile acyl-CoA is then transported into the peroxisome, a step requiring the ABC transporter protein ABCD3. researchgate.net

The C27 precursors, 3α,7α-dihydroxycholestanoic acid (DHCA) and 3α,7α,12α-trihydroxycholestanoic acid (THCA), are converted to the primary C24 bile acids chenodeoxycholic acid (CDCA) and cholic acid, respectively. nih.gov The conversion of THCA to cholic acid occurs within the liver peroxisomes. nih.govnih.gov Research has identified intermediates in this conversion, including 3α, 7α, 12α, 24-tetrahydroxy-5β-cholestanoic acid, also known as varanic acid. nih.govnih.gov Studies in certain animal models suggest that varanic acid is formed through the direct hydroxylation of the saturated side chain of THCA. nih.gov A metabolic block in the conversion of THCA to cholic acid can lead to an accumulation of THCA, indicating an inborn error in bile acid synthesis. nih.gov Once inside the peroxisome, the cholestanoic acid side chain undergoes a series of β-oxidation cycles, which cleaves a three-carbon unit (as propionyl-CoA), thereby shortening the side chain from 27 to 24 carbons and forming the mature bile acid.

The peroxisomal β-oxidation of the C27-bile acyl-CoA involves a sequence of enzymatic reactions. A key initial step for branched-chain fatty acids like cholestanoic acids is the stereospecific conversion of the (25R)-isomer to the (25S)-isomer, a reaction catalyzed by α-methylacyl-CoA racemase (AMACR), as the subsequent oxidase is specific for the S-isomer. nih.govresearchgate.net The first oxidative step is then carried out by a specific acyl-CoA oxidase, identified as trihydroxy-5β-cholestanoyl-CoA oxidase (also known as acyl-CoA oxidase 2, ACOX2), which is distinct from the oxidase involved in straight-chain fatty acid degradation. nih.govmdpi.com The subsequent hydration and dehydrogenation reactions are performed by multifunctional enzymes, such as D-bifunctional protein and peroxisomal multifunctional enzyme type 2 (MFE-2). researchgate.net The final step is a thiolytic cleavage catalyzed by a peroxisomal thiolase, which releases propionyl-CoA and the C24-bile acyl-CoA. nih.gov

Table 1: Key Enzymes in Peroxisomal Side-Chain Shortening of C27 Cholestanoic Acids

EnzymeAbbreviationFunctionLocationCitations
Bile Acyl-CoA Synthetase / Very Long-Chain Acyl-CoA SynthetaseBACS / VLCSActivates C27-bile acids by converting them to their CoA-thioesters.Endoplasmic Reticulum nih.gov, researchgate.net
ATP-Binding Cassette Subfamily D Member 3ABCD3Transports C27-bile acyl-CoAs from the cytosol into the peroxisome.Peroxisomal Membrane researchgate.net
α-Methylacyl-CoA RacemaseAMACRCatalyzes the racemization at the C-25 position, which is necessary for the subsequent oxidation step.Peroxisomal Matrix nih.gov
Acyl-CoA Oxidase 2 / Trihydroxy-5β-cholestanoyl-CoA oxidaseACOX2Catalyzes the first, rate-limiting oxidation step in the β-oxidation of C27-bile acyl-CoAs.Peroxisomal Matrix nih.gov, mdpi.com
D-Bifunctional Protein / Peroxisomal Multifunctional Enzyme Type 2DBP / MFE-2Catalyzes the second (hydration) and third (dehydrogenation) steps of the β-oxidation spiral.Peroxisomal Matrix nih.gov, researchgate.net
Peroxisomal Thiolase-Catalyzes the final thiolytic cleavage, shortening the side chain and releasing the C24-bile acyl-CoA and propionyl-CoA.Peroxisomal Matrix nih.gov

Conjugation Pathways of 3,7,12,22-Tetrahydroxycholestanoic Acid and its Metabolites

Following synthesis, bile acids undergo Phase II biotransformation reactions, primarily conjugation, which increases their water solubility and prevents their passive reabsorption from the biliary tract and intestine. nih.govnih.gov This process is essential for establishing the bile salt pool necessary for lipid digestion. The primary conjugation reactions for bile acids involve amidation with the amino acids taurine (B1682933) or glycine (B1666218). upol.czresearchgate.net

The final step in the de novo synthesis of bile acids is their conjugation with either taurine or glycine. nih.gov This reaction is catalyzed by the enzyme bile acid-CoA: amino acid N-acyltransferase (BAAT) and occurs in the peroxisome. nih.govmdpi.com Research indicates that C27-bile acid intermediates are poor substrates for BAAT compared to the mature C24-bile acids. nih.gov In humans, the ratio of glycine to taurine conjugates is typically around 3:1, which is thought to be due to the relatively low availability of taurine in the liver. mdpi.comyoutube.com Despite the lower abundance of taurine, human BAAT shows a higher affinity for taurine than for glycine. mdpi.com Taurine conjugation results in bile salts that remain soluble at the acidic pH found in the upper small intestine. nih.gov

In humans, a single enzyme, BAAT, is responsible for catalyzing the conjugation of bile acyl-CoAs with both glycine and taurine. nih.gov Glycine conjugation is the more predominant pathway in humans. mdpi.com Beyond amino acid conjugation, bile acids and their intermediates can also undergo other Phase II biotransformations, including sulfation and glucuronidation. researchgate.net These reactions, catalyzed by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) respectively, further increase the hydrophilicity of bile acids, aiding in their detoxification and excretion. upol.czresearchgate.netdrughunter.com These additional modifications represent an important mechanism for metabolizing and eliminating bile acids, particularly under conditions of cholestasis where bile acid concentrations are elevated. researchgate.net

Biochemical Significance of 3,7,12,22 Tetrahydroxycholestanoic Acid in Peroxisomal Disorders

Accumulation of C27 Polyhydroxycholestanoic Acids in Peroxisomal Biogenesis Disorders (PBDs)

Peroxisome biogenesis disorders (PBDs) are characterized by impaired formation and function of peroxisomes, leading to a wide range of biochemical abnormalities. rarediseases.orgnih.gov Because the final steps of bile acid synthesis occur within the peroxisome, PBDs result in the accumulation of C27 bile acid intermediates, such as dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA), in plasma and urine. nih.govresearchgate.netnih.gov These disorders represent a spectrum of severity, from the most severe Zellweger syndrome to the milder infantile Refsum disease. rarediseases.orgnih.gov The failure to properly form peroxisomes means that the enzymes required for the beta-oxidation of these C27 acids are not correctly localized, disrupting the entire metabolic process. nih.gov

Zellweger spectrum disorders (ZSD) serve as a primary example of diseases involving defective peroxisome biogenesis. rarediseases.org The most severe form, Zellweger syndrome, is characterized by the absence of functional peroxisomes. nih.govyoutube.com This leads to a multisystem disorder with severe neurological deficits, liver dysfunction, and other developmental abnormalities. rarediseases.orgyoutube.com

Biochemically, Zellweger syndrome is marked by the accumulation of several metabolites that are normally processed in peroxisomes. nih.gov This includes very-long-chain fatty acids (VLCFAs), phytanic acid, and, crucially, C27 bile acid intermediates. nih.govmsdmanuals.com Studies have specifically identified the presence of novel C27 bile acids, including (22R)-3α,7α,12α,22-tetrahydroxy-5β-cholestanoic acid and (23R)-3α,7α,12α,23-tetrahydroxy-5β-cholestanoic acid, in the urine of patients with Zellweger syndrome. nih.gov The accumulation of these tetrahydroxycholestanoic acids is a direct consequence of the inability to transport these molecules into a functional peroxisome for the final stages of bile acid synthesis. researchgate.netnih.gov

Table 1: Key Biochemical Abnormalities in Zellweger Spectrum Disorders (ZSD)

Metabolite ClassAccumulated Substance(s)Consequence of Accumulation
Bile Acid Intermediates Dihydroxycholestanoic acid (DHCA), Trihydroxycholestanoic acid (THCA), including 3,7,12,22-Tetrahydroxycholestanoic acidImpaired formation of mature C24 bile acids (cholic acid, chenodeoxycholic acid), leading to liver toxicity. nih.govnih.gov
Very-Long-Chain Fatty Acids (VLCFAs) Saturated fatty acids with ≥ C22 chain lengthNeurological damage due to demyelination. nih.govcapes.gov.br
Branched-Chain Fatty Acids Phytanic acid, Pristanic acidNeurological and retinal damage. nih.govnih.gov
Pipecolic Acid L-pipecolic acidAccumulates due to the peroxisomal location of its degrading enzyme, L-pipecolic acid oxidase. nih.gov

The synthesis of mature C24 bile acids, cholic acid and chenodeoxycholic acid, from cholesterol is a multi-step process that concludes within the peroxisome. mhmedical.comnih.gov The C27 precursors, di- and trihydroxycholestanoic acids (D/THCA), are converted into their CoA-esters and then undergo one cycle of beta-oxidation to shorten the side chain. nih.gov This beta-oxidation pathway involves a series of enzymes, including an acyl-CoA oxidase and D-bifunctional protein. nih.govnih.gov

In PBDs, the genetic defects prevent the proper assembly of peroxisomes. nih.gov This results in peroxisomal enzymes, including those required for beta-oxidation, being mislocalized to the cytoplasm where they may be non-functional or rapidly degraded. nih.gov Without functional peroxisomes, the C27-CoA esters cannot be processed, leading to their accumulation and the subsequent elevation of their corresponding free acids, such as this compound, in bodily fluids. nih.govtestcatalog.org

Single Peroxisomal Enzyme Deficiencies Leading to this compound Accumulation

In contrast to PBDs where the entire organelle is affected, single peroxisomal enzyme deficiencies involve a defect in a single protein, while the peroxisome itself is generally intact. nih.govthegfpd.org When the affected protein is part of the bile acid synthesis pathway, these deficiencies can also lead to the accumulation of C27 bile acid intermediates. testcatalog.orgmedlink.com These disorders include defects in the transporters that move C27 bile acids into the peroxisome and defects in the beta-oxidation enzymes themselves. medlink.com

The transport of substrates across the peroxisomal membrane is a critical step for their metabolism. This is mediated by ATP-binding cassette (ABC) transporters. nih.gov ABCD3 (also known as PMP70) is a key peroxisomal transporter involved in importing various lipids into the peroxisomal matrix. jensenlab.orgnih.gov Its substrates include C27 bile acid intermediates like di- and tri-hydroxy-cholestanoic acid. nih.govnih.gov

A deficiency in ABCD3, a rare genetic disorder known as congenital bile acid synthesis defect-5, impairs the transport of these C27 precursors into the peroxisome. nih.govnih.gov This transport failure halts the bile acid synthesis pathway, resulting in the accumulation of plasma C27 bile acid precursors. nih.gov Therefore, even with functional beta-oxidation enzymes inside the peroxisome, a defect in the ABCD3 transporter effectively blocks the process, leading to a biochemical profile that includes elevated levels of C27 polyhydroxycholestanoic acids. medlink.comnih.gov

Table 2: Function of Human Peroxisomal ABC Transporters

TransporterGeneKey SubstratesAssociated Disorder
ABCD1 ABCD1Very-long-chain fatty acids (VLCFAs)X-linked Adrenoleukodystrophy (X-ALD) nih.govnih.gov
ABCD2 ABCD2Long-chain and very-long-chain fatty acids (overlapping with ABCD1)No known associated disorder.
ABCD3 ABCD3Dicarboxylic acids, branched-chain fatty acids, C27 bile acid intermediates (DHCA, THCA) nih.govCongenital bile acid synthesis defect 5 nih.gov

Once inside the peroxisome, the CoA-esters of C27 bile acids are shortened via beta-oxidation. Two critical enzymes in this process are acyl-CoA oxidase and D-bifunctional protein (DBP). nih.gov

Acyl-CoA Oxidase (ACOX): There are different acyl-CoA oxidases. ACOX2 is specifically involved in the first, rate-limiting step of the beta-oxidation of C27 bile acid precursors. medlink.com A deficiency in ACOX2 leads to an isolated accumulation of these intermediates.

D-Bifunctional Protein (DBP): This enzyme, encoded by the HSD17B4 gene, catalyzes the second and third steps of the peroxisomal beta-oxidation spiral. nih.govmedlink.com DBP deficiency is the most common single enzyme defect of this pathway and results in the accumulation of VLCFAs, pristanic acid, and C27 bile acid intermediates. medlink.comoup.com Analysis of bile acids in patients with DBP deficiency shows a significant accumulation of C27-bile acid intermediates, including various tetrahydroxy-5β-cholestanoic acids. oup.com

Defects in either of these enzymes create a bottleneck in the bile acid synthesis pathway, causing the upstream C27 intermediates to accumulate, which are then found in elevated concentrations in the serum and urine of affected individuals. nih.govtestcatalog.org

Table 3: Comparison of ACOX1 and D-Bifunctional Protein Roles in Peroxisomal Beta-Oxidation

EnzymeGenePrimary SubstratesConsequence of Deficiency
Acyl-CoA Oxidase 1 (ACOX1) ACOX1Very-long-chain fatty acids (VLCFAs), dicarboxylic acids. nih.govAccumulation of VLCFAs. Does not directly impact C27 bile acid intermediates. nih.gov
D-Bifunctional Protein (DBP) HSD17B4VLCFAs, pristanic acid, di- and trihydroxycholestanoic acids (D/THCA). nih.govAccumulation of VLCFAs, pristanic acid, and C27 bile acid intermediates. medlink.comoup.com

Mechanistic Insights into the Pathophysiological Impact of C27 Bile Acid Accumulation

The accumulation of C27 bile acid intermediates, including this compound, is not merely a biomarker but is believed to be a significant contributor to the pathophysiology of peroxisomal disorders, particularly the associated liver disease. nih.gov

Research has shown that these C27 bile acids are more cytotoxic than the mature C24 bile acids they are meant to become. nih.govresearchgate.net Their amphipathic, detergent-like properties can cause damage when they accumulate in high concentrations in the liver. nih.gov Studies using rat hepatoma cell lines have demonstrated that C27 bile acids, especially dihydroxycholestanoic acid (DHCA), decrease cell viability. nih.gov

Furthermore, these intermediates have been shown to be potent inhibitors of mitochondrial function. nih.govresearchgate.net They can disrupt the mitochondrial respiratory chain, leading to a decrease in ATP synthesis. nih.gov This inhibition of the respiratory chain also enhances the production of mitochondrial reactive oxygen species (ROS), which can lead to oxidative stress and further cellular damage. nih.govresearchgate.net The accumulation of these toxic intermediates is therefore a key factor in the progression of cholestatic liver disease seen in many patients with peroxisomal disorders. nih.govnih.gov

Table 4: Summary of Toxic Effects of C27 Bile Acid Accumulation

Mechanism of ToxicityCellular EffectPathophysiological Consequence
Cytotoxicity Decreased cell viability, particularly in liver cells. nih.govContributes to cholestatic liver disease and hepatocellular damage. nih.gov
Mitochondrial Dysfunction Inhibition of the mitochondrial respiratory chain and decreased ATP synthesis. nih.govresearchgate.netImpaired cellular energy metabolism.
Oxidative Stress Increased generation of mitochondrial Reactive Oxygen Species (ROS). nih.govresearchgate.netOxidative damage to lipids, proteins, and DNA, exacerbating cellular injury.

Disrupted Bile Acid Biosynthesis Pathway Flux and Feedback Regulation

In healthy individuals, the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol involves a multi-step enzymatic pathway. The final stage of this process, the shortening of the C27 steroid side chain to a C24 molecule, occurs within the peroxisomes through a process of beta-oxidation. nih.govnih.gov Specifically, C27-bile acid intermediates like di- and trihydroxycholestanoic acid are converted to their respective C24 counterparts. nih.gov

In peroxisomal disorders such as ZSDs, the impaired or absent peroxisomal function halts this crucial conversion. nih.govnih.gov This leads to a significant disruption in the normal flux of the bile acid biosynthesis pathway. As a result, there is a marked decrease in the production of mature C24 bile acids and a corresponding accumulation of their C27 precursors, including this compound, in plasma and bile. researchgate.netnih.gov

This accumulation of C27 bile acids has profound effects on the feedback regulation of bile acid synthesis. Under normal physiological conditions, bile acids regulate their own production primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. nih.govnumberanalytics.com When mature bile acids bind to and activate FXR, it initiates a signaling cascade that ultimately represses the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govnumberanalytics.com

However, the C27-bile acid intermediates that accumulate in peroxisomal disorders are poor activators of FXR. Their inability to effectively trigger this negative feedback loop results in the continuous, unchecked synthesis of more bile acid precursors, further exacerbating their accumulation. This dysregulation contributes significantly to the liver disease (cholestasis) often observed in patients with severe peroxisomal disorders. nih.gov

Interactions with Other Accumulating Peroxisomal Metabolites (e.g., Very Long Chain Fatty Acids, Pristanic Acid)

A defining feature of peroxisomal disorders is the co-accumulation of several metabolites that are normally processed within the peroxisome. Alongside C27-bile acids, patients with these conditions typically exhibit elevated levels of very long-chain fatty acids (VLCFAs) and the branched-chain fatty acids, phytanic acid and pristanic acid. nih.govnih.gov While direct synergistic toxicity between this compound and these other metabolites is not extensively detailed in current research, their individual toxic effects on cellular organelles, particularly mitochondria, suggest a potential for combined and amplified cellular damage.

C27-bile acid intermediates, including a compound closely related to this compound, dihydroxycholestanoic acid (DHCA), have been shown to be more cytotoxic than mature C24 bile acids. nih.gov Studies have demonstrated that these C27-bile acids can inhibit the mitochondrial respiratory chain, leading to decreased ATP synthesis and an increase in the production of reactive oxygen species (ROS). nih.gov This mitochondrial dysfunction is a key contributor to cellular injury.

Similarly, VLCFAs are known to exert toxic effects on various cell types, including neural cells. nih.gov Their accumulation can lead to the depolarization of mitochondrial membranes and dysregulation of intracellular calcium levels. nih.gov Furthermore, the incorporation of VLCFAs into cellular membranes can disrupt their structure and function. nih.gov Pristanic acid has also been shown to have cytotoxic effects, contributing to mitochondrial depolarization and cell death. nih.gov

Given that both C27-bile acids and VLCFAs target mitochondria and induce oxidative stress, their simultaneous accumulation in peroxisomal disorders likely results in a multi-faceted assault on this vital organelle. This combined mitochondrial toxicity could accelerate cellular damage and contribute to the severe pathophysiology, particularly the neurological and liver-related symptoms, seen in these disorders. The disruption of cellular membranes by VLCFAs could also potentially exacerbate the cytotoxic effects of accumulating bile acid intermediates. However, further research is needed to fully elucidate the specific interactions and potential synergistic toxicity of these co-accumulating metabolites.

Advanced Analytical Methodologies for Research on 3,7,12,22 Tetrahydroxycholestanoic Acid

Chromatographic Techniques for Separation and Detection in Biological Matrices

The complexity of biological matrices such as plasma, urine, and bile necessitates powerful separation techniques to isolate 3,7,12,22-tetrahydroxycholestanoic acid from a multitude of other endogenous compounds, including its own isomers. nih.govrestek.comnih.gov Chromatography, coupled with mass spectrometry, stands as the cornerstone of modern bile acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Bile Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) has historically been a reference method for bile acid analysis due to its high resolving power. metaboprofile.com However, the low volatility of bile acids, including this compound, mandates a chemical derivatization step prior to analysis. metaboprofile.comrestek.com This typically involves the esterification of the carboxylic acid group and the silylation of the hydroxyl groups to increase their volatility. restek.comrestek.com

Following derivatization, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for identification and quantification. While powerful, GC-MS methods can be time-consuming due to the extensive sample preparation required. metaboprofile.com

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized Tetrahydroxycholestanoic Acids

ParameterValue/Description
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp. 180°C, ramp to 280°C at 5°C/min, hold for 20 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Derivatization Methyl esterification followed by trimethylsilyl (TMS) etherification

Note: This table represents typical parameters and may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has largely become the gold standard for bile acid analysis, offering high sensitivity, specificity, and throughput without the need for derivatization. nih.govnih.gov This technique is particularly well-suited for the analysis of this compound in biological fluids. nih.govshimadzu.com

In a typical LC-MS/MS workflow, the sample is first subjected to a protein precipitation step. shimadzu.commdpi.com The supernatant is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, where the bile acids are separated on a reverse-phase column. nih.govshimadzu.com The eluent from the column is then introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. shimadzu.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.gov

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue/Description
LC System UHPLC with a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (1:1) with 0.1% formic acid
Gradient A time-programmed gradient from low to high organic phase
Flow Rate 0.3-0.5 mL/min
Ionization Electrospray Ionization (ESI) in negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M-H]⁻ for the specific tetrahydroxycholestanoic acid
Product Ion (m/z) Specific fragment ions generated through collision-induced dissociation

Note: This table provides a general framework; specific m/z transitions and gradient conditions must be empirically determined.

Strategies for Isomer Differentiation and Quantitative Analysis of C27 Bile Acids

A significant analytical challenge in the study of C27 bile acids is the presence of numerous stereoisomers. metaboprofile.com For instance, this compound can exist in different isomeric forms depending on the stereochemistry of the hydroxyl groups and the chiral centers on the side chain. nih.gov Mass spectrometry alone often cannot distinguish between these isomers as they have the same mass-to-charge ratio. nih.gov

Therefore, chromatographic separation is paramount for accurate isomer differentiation. nih.govmdpi.com The choice of the chromatographic column and the mobile phase composition are critical factors that influence the separation of these closely related compounds. High-resolution chromatography, such as UHPLC, is often necessary to achieve baseline separation of isomeric bile acids. shimadzu.com

For quantitative analysis, the use of stable isotope-labeled internal standards is the preferred approach. nih.gov These internal standards, such as deuterium-labeled analogs of the target analyte, are added to the sample at the beginning of the preparation process. They co-elute with the endogenous analyte and are detected by the mass spectrometer, allowing for accurate quantification by correcting for any analyte loss during sample preparation and for variations in instrument response. nih.gov

Table 3: Research Findings on Tetrahydroxycholestanoic Acid Levels in a Patient with Zellweger Syndrome

AnalyteConcentration in Urine (nmol/mL)Analytical Method
(22R)-3α,7α,12α,22-tetrahydroxy-5β-cholestanoic acidElevated levels detectedGC-MS
(23R)-3α,7α,12α,23-tetrahydroxy-5β-cholestanoic acidElevated levels detectedGC-MS

Source: Adapted from findings in studies on Zellweger syndrome patients. nih.gov

Considerations for Sample Preparation and Derivatization in Bile Acid Metabolomics Research

The quality of data in bile acid metabolomics is heavily dependent on the sample preparation protocol. The primary goals of sample preparation are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analytes of interest. restek.com

For both GC-MS and LC-MS/MS analysis, a common first step is protein precipitation, often achieved by adding a cold organic solvent like acetonitrile or methanol to the plasma or serum sample. restek.comshimadzu.com This is followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the bile acids, can then be further processed. For LC-MS/MS, the supernatant can often be directly injected after dilution.

For GC-MS analysis, a more extensive sample preparation is required. metaboprofile.comrestek.com After protein precipitation, the bile acids are typically extracted from the supernatant using solid-phase extraction (SPE). The extracted bile acids are then subjected to derivatization to make them amenable to gas chromatography. A two-step derivatization is common:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, using reagents like diazomethane or boron trifluoride in methanol. restek.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comrestek.com

It is crucial to ensure that the derivatization reactions go to completion to obtain accurate and reproducible results. sigmaaldrich.com The choice of derivatization reagent and reaction conditions (temperature and time) must be carefully optimized for the specific bile acids being analyzed. restek.comsigmaaldrich.com

Future Research Directions and Unresolved Questions in 3,7,12,22 Tetrahydroxycholestanoic Acid Biology

Elucidation of Novel Enzymatic Steps and Regulatory Networks in its Metabolism

The established bile acid synthesis pathways, both the classical (or neutral) and alternative (or acidic) routes, involve a series of enzymatic modifications to the cholesterol molecule. nih.govnih.gov The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway begins with sterol 27-hydroxylase (CYP27A1). nih.govnih.gov The formation of C24 primary bile acids, cholic acid and chenodeoxycholic acid, requires the coordinated action of at least 17 enzymes. nih.gov 3,7,12,22-Tetrahydroxycholestanoic acid is recognized as a C27 intermediate in these pathways, and its accumulation is a hallmark of certain peroxisomal disorders, such as Zellweger syndrome. nih.govresearchgate.net This accumulation points to a disruption in the final side-chain cleavage steps, which occur via β-oxidation within the peroxisomes. nih.govresearchgate.net

However, the precise enzymatic steps leading to the formation of the 22-hydroxylated form and its subsequent metabolism are not fully characterized. A significant research gap exists in identifying the specific hydroxylase(s) responsible for the C-22 hydroxylation. While studies have identified defects in a 24-hydroxylating enzyme system in patients with cholestasis who accumulate the precursor 3α, 7α, 12α-trihydroxy-5β-cholestan-26-oic acid (THCA), the enzymes acting at C-22 remain elusive. nih.gov Future research should focus on identifying and characterizing these novel enzymes.

Furthermore, the regulatory networks governing the flux of intermediates through these pathways are complex and not fully understood, especially concerning atypical C27 acids. It is known that fatty acids can inhibit the metabolism of THCA at both the activation and peroxisomal β-oxidation steps, raising questions about how dietary factors might influence the accumulation of intermediates like this compound. nih.gov The interplay between nuclear receptors (e.g., FXR, PXR), which are known to regulate key bile acid synthesis enzymes, and the metabolism of specific C27 intermediates is another area ripe for investigation. nih.gov Unraveling these networks could reveal new therapeutic targets for managing disorders characterized by C27 bile acid accumulation.

Key Unresolved Questions:

What specific cytochrome P450 enzyme or other hydroxylase is responsible for the C-22 hydroxylation of the cholestanoic acid side chain?

What are the subsequent enzymatic steps required to process the 22-hydroxylated side chain for cleavage?

How is the expression and activity of these specific enzymes regulated at the transcriptional and post-transcriptional levels?

How do feedback mechanisms from C24 and C27 bile acids, as well as dietary lipids, specifically influence the metabolic pathway of this compound?

Investigation of Undiscovered Metabolic Fates or Specific Biological Functions of this compound Isomers

The complexity of this compound biology is amplified by the existence of multiple stereoisomers. Research has identified (22R)-3α,7α,12α,22-tetrahydroxy-5β-cholestanoic acid and (23R)-3α,7α,12α,23-tetrahydroxy-5β-cholestanoic acid in the urine of a patient with Zellweger's syndrome, highlighting that isomerism is not just a theoretical possibility but a clinical reality. The specific stereochemistry of these molecules is critical for their biological activity and subsequent metabolism. fao.org

The current understanding of the function of these C27 intermediates is largely centered on their toxicity. Studies have shown that C27-bile acids are more cytotoxic than their mature C24 counterparts, acting as potent inhibitors of mitochondrial oxidative phosphorylation and enhancers of reactive oxygen species (ROS) production. nih.gov This toxicity is thought to contribute significantly to the liver disease seen in peroxisomal disorders. nih.govresearchgate.net

However, it is plausible that these molecules, or their specific isomers, possess unique signaling functions or alternative metabolic fates that are yet to be discovered. In some contexts, polyhydroxylation of bile acids is considered a detoxification mechanism. nih.gov It is conceivable that the formation of tetrahydroxylated C27 acids represents an attempt to increase water solubility and facilitate excretion, which is overwhelmed in cases of peroxisomal dysfunction. The distinct biological activities of the 22R, 22S, or other potential isomers are completely unknown. Each isomer may interact differently with cellular transporters, enzymes, and nuclear receptors, leading to distinct downstream effects. Investigating these possibilities could reframe our understanding of these compounds from purely toxic byproducts to molecules with specific, albeit potentially pathological, biological roles.

Key Unresolved Questions:

What are the distinct metabolic fates of the different stereoisomers of this compound? Are they substrates for different enzymes?

Do specific isomers have unique signaling properties, for instance, in activating or inhibiting nuclear receptors like FXR, PXR, or VDR?

Does the ratio of different isomers (e.g., 22R vs. 22S) change in different disease states, and does this ratio correlate with disease severity?

Could specific isomers serve as more precise biomarkers for particular inborn errors of metabolism than the total C27 acid pool?

Application of Advanced -Omics Technologies for Comprehensive C27 Bile Acid Profiling and Pathway Analysis

The challenges inherent in studying low-abundance, structurally similar C27 bile acid isomers necessitate the use of highly sensitive and specific analytical platforms. The field of metabolomics, which provides a comprehensive analysis of small molecules in a biological system, is perfectly suited for this task. mdpi.commdpi.com Advanced mass spectrometry (MS) techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the quantitative analysis of bile acids. nih.govnih.govnih.gov

Future research must leverage these -omics technologies to move beyond the measurement of a few known C27 intermediates. High-resolution mass spectrometry (HRMS), such as that performed on ZenoTOF or Q-TOF systems, offers the mass accuracy and resolution needed to distinguish between isobaric interferences and generate detailed fragment spectra for structural elucidation. sciex.com While collision-induced dissociation (CID) is often insufficient to differentiate isomers, coupling advanced chromatography with novel fragmentation techniques could provide the necessary resolution. sciex.com

A systems-level approach, integrating metabolomics with genomics, transcriptomics, and proteomics, will be essential for a holistic understanding of this compound biology. For example, correlating comprehensive C27 bile acid profiles in patients with specific genetic mutations could rapidly identify the functions of uncharacterized enzymes. Similarly, untargeted metabolomics could uncover previously unknown metabolites of this compound, revealing novel metabolic pathways. nih.gov These high-throughput methods will be critical for building the detailed "metabolite-neuroendocrine-reproductive phenotype" panoramic regulatory networks needed to fully understand the role of these molecules in health and disease. mdpi.com

Future Research Applications:

Development of validated, stable-isotope-dilution LC-HRMS methods for the absolute quantification of a panel of this compound isomers in biological fluids.

Application of untargeted metabolomics to cell models or animal models of peroxisomal disorders to identify novel downstream metabolites and related pathway perturbations.

Integration of metabolomic data with transcriptomic data (RNA-seq) from patient tissues to build comprehensive models of the regulatory networks that are disrupted in C27 bile acid accumulation disorders.

Use of lipidomics workflows to investigate how the accumulation of C27 bile acids impacts other lipid classes and cellular membrane composition. youtube.com

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